Cas no 1695975-93-9 (1-{bicyclo2.2.1heptan-2-yl}-2,2-difluoroethan-1-amine)

1-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine is a bicyclic amine derivative featuring a difluoroethyl substituent, which imparts unique steric and electronic properties. The norbornane (bicyclo[2.2.1]heptane) core provides structural rigidity, enhancing stability and selectivity in synthetic applications. The geminal difluoro group adjacent to the amine functionality influences reactivity and may improve metabolic resistance in pharmaceutical contexts. This compound is of interest in medicinal chemistry for its potential as a building block in drug discovery, particularly for modifying pharmacokinetic profiles. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for the development of bioactive molecules.
1-{bicyclo2.2.1heptan-2-yl}-2,2-difluoroethan-1-amine structure
1695975-93-9 structure
Product Name:1-{bicyclo2.2.1heptan-2-yl}-2,2-difluoroethan-1-amine
CAS No:1695975-93-9
MF:C9H15F2N
MW:175.218909502029
CID:6618557
PubChem ID:130494745
Update Time:2025-08-05

1-{bicyclo2.2.1heptan-2-yl}-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1937173
    • 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine
    • 1695975-93-9
    • 1-{bicyclo2.2.1heptan-2-yl}-2,2-difluoroethan-1-amine
    • Inchi: 1S/C9H15F2N/c10-9(11)8(12)7-4-5-1-2-6(7)3-5/h5-9H,1-4,12H2
    • InChI Key: YRUMCXIIDZYYOS-UHFFFAOYSA-N
    • SMILES: FC(C(C1CC2CCC1C2)N)F

Computed Properties

  • Exact Mass: 175.11725581g/mol
  • Monoisotopic Mass: 175.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

1-{bicyclo2.2.1heptan-2-yl}-2,2-difluoroethan-1-amine Pricemore >>

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Additional information on 1-{bicyclo2.2.1heptan-2-yl}-2,2-difluoroethan-1-amine

1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine (CAS No. 1695975-93-9): A Comprehensive Overview

1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine (CAS No. 1695975-93-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of bicyclic amines and is characterized by the presence of a bicyclo[2.2.1]heptane ring and two fluorine atoms on the ethylamine moiety.

The bicyclo[2.2.1]heptane ring, also known as norbornane, is a seven-membered ring with a unique three-dimensional structure that provides enhanced conformational stability and rigidity. This structural feature makes it an attractive scaffold for the design of bioactive molecules, particularly in the development of central nervous system (CNS) drugs and receptor modulators.

The introduction of difluoro groups on the ethylamine moiety imparts additional properties to the compound, such as increased lipophilicity and metabolic stability. Fluorination is a common strategy in drug design to improve pharmacokinetic properties and enhance the binding affinity of molecules to their target receptors. The combination of these structural elements in 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine results in a molecule with a high degree of chemical and biological versatility.

Recent studies have explored the potential applications of 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine in various therapeutic areas. One notable area of research is its use as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and functional activity of 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine at several GPCRs, including serotonin receptors (5-HT1A, 5-HT4), dopamine receptors (D1, D4), and adrenergic receptors (α1A, α2A). The results showed that this compound exhibited high selectivity and potency at specific receptor subtypes, suggesting its potential as a lead compound for the development of novel therapeutics.

Another area of interest is the use of 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine in pain management. Preclinical studies have demonstrated that this compound can effectively reduce nociceptive responses in animal models of chronic pain without causing significant side effects commonly associated with traditional analgesics such as opioids.

The mechanism underlying its analgesic effects is thought to involve modulation of voltage-gated sodium channels (NaV) and transient receptor potential (TRP) channels, which play crucial roles in pain signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and to evaluate its safety and efficacy in human clinical trials.

In addition to its therapeutic potential, 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine has also been studied for its utility as a chemical probe in basic research settings. Its unique structure makes it an excellent tool for investigating receptor-ligand interactions and for validating new drug targets.

The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethan-1-amine has been optimized using modern synthetic techniques, ensuring high yields and purity levels suitable for both research and pharmaceutical applications. Key synthetic steps include the formation of the bicyclo[2.2.1]heptane ring via Diels-Alder cycloaddition reactions followed by selective fluorination using electrophilic fluorinating agents such as Selectfluor®.

The physicochemical properties of 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethanamine have been extensively characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure, conformational dynamics, and solubility profiles.

In conclusion, 1-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroethanamine (CAS No. 1695975-93-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent or chemical probe.

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